molecular formula C11H8N2S B428307 3-Thiophen-2-ylimidazo[1,5-a]pyridine CAS No. 610276-08-9

3-Thiophen-2-ylimidazo[1,5-a]pyridine

Cat. No. B428307
CAS RN: 610276-08-9
M. Wt: 200.26g/mol
InChI Key: GIEMOICNGNRDKF-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylimidazo[1,5-a]pyridine is a chemical compound . Imidazo[1,5-a]pyridine derivatives, including 3-Thiophen-2-ylimidazo[1,5-a]pyridine, have attracted attention due to their unique chemical structure, versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been used in various chemical reactions . They have been functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Optoelectronic Devices

“3-Thiophen-2-ylimidazo[1,5-a]pyridine” derivatives show great potential in the field of optoelectronics . They are used in the development of devices that convert electrical signals into photon signals and vice versa, such as light-emitting diodes (LEDs), laser diodes, and photodetectors .

Sensors

These compounds are also utilized in creating sensors . Their unique chemical structure allows them to interact selectively with various substances, making them suitable for detecting specific chemicals or environmental conditions .

Anti-Cancer Drugs

The pharmaceutical industry benefits from these derivatives in the development of anti-cancer drugs . Their biological properties are being explored for use in targeted cancer therapies .

Confocal Microscopy and Imaging

In microscopy and imaging, “3-Thiophen-2-ylimidazo[1,5-a]pyridine” serves as emitters . They are used in confocal microscopy to produce clearer images of cellular structures due to their luminescent properties .

Chemosensors

The compound’s selectivity with various metal ions makes it an excellent candidate for chemosensors . These are crucial for detecting specific ions in complex environments, which has applications in environmental monitoring and medical diagnostics .

Fluorophores

As a family of fluorophores, these compounds can be functionalized to tune their photophysical properties. They are characterized by high photoluminescent quantum yield and a large Stokes shift, making them valuable in scientific research where fluorescence is required .

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that 3-Thiophen-2-ylimidazo[1,5-a]pyridine and similar compounds could have a wide range of future applications.

properties

IUPAC Name

3-thiophen-2-ylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-6-13-9(4-1)8-12-11(13)10-5-3-7-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEMOICNGNRDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophen-2-ylimidazo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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